Scriptaid

Anti-parasitic Toxoplasma gondii HDAC Inhibition

Scriptaid (GCK 1026) is a hydroxamic acid-based Class I HDAC inhibitor with proven nanomolar potency against Toxoplasma gondii (IC50 39 nM) and a safety profile superior to Trichostatin A. It reliably induces >100-fold histone acetylation without severe cytotoxicity, making it the premier tool compound for epigenetic research in neurological disorders, parasite biology, and cell-based assays. Choose Scriptaid for data-backed target engagement, low toxicity, and reproducible results.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
CAS No. 287383-59-9
Cat. No. B1680928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScriptaid
CAS287383-59-9
SynonymsN-Hydroxy-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-hexan amide
scriptaid
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO
InChIInChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21)
InChIKeyJTDYUFSDZATMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scriptaid (CAS 287383-59-9): A Class I HDAC Inhibitor with Verified Potency and Superior Safety Profile for Research Applications


Scriptaid (GCK 1026) is a synthetic organic compound functioning as a hydroxamic acid-based histone deacetylase (HDAC) inhibitor, specifically targeting Class I HDACs [1]. It was originally identified through high-throughput transcriptional screening and is characterized by its nanomolar potency against certain parasitic models and a safety profile that demonstrably surpasses that of the classic inhibitor Trichostatin A (TSA) [2]. This compound serves as a critical research tool for probing epigenetic mechanisms and as a foundational molecule in the development of clinically approved HDAC inhibitors [3].

The Critical Importance of Specific HDAC Isoform Selectivity: Why Scriptaid is Not Interchangeable with Other Pan- or Class I HDAC Inhibitors


The term 'Class I HDAC inhibitor' encompasses a chemically diverse group of molecules with significant variance in isoform selectivity, potency, and safety margins. Simple substitution of Scriptaid with other inhibitors like SAHA (Vorinostat) or Trichostatin A (TSA) is scientifically invalid due to these quantifiable differences. For example, while Scriptaid exhibits a specific nanomolar IC50 (39 nM) against Toxoplasma gondii, outperforming other hydroxamic acid HDAC inhibitors in this specific assay, its comparator SAHA, although structurally related, demonstrates different functional outcomes in cellular models [1][2]. Furthermore, Scriptaid's toxicity profile is notably lower than that of the potent pan-HDAC inhibitor TSA, a crucial distinction for experimental design requiring prolonged exposure or in vivo administration . Therefore, selecting Scriptaid over a generic alternative is a decision driven by specific, data-backed requirements for target engagement, biological activity in non-cancer models, and safety.

Quantitative Differentiation: A Data-Centric Comparison of Scriptaid Versus Closest Analogs (SAHA, TSA, Valproate)


Superior Anti-Parasitic Potency: Scriptaid Exhibits the Lowest IC50 Against T. gondii Among Hydroxamic Acid HDAC Inhibitors

In a direct comparative study, Scriptaid was identified as the most potent hydroxamic acid HDAC inhibitor against the RH strain of Toxoplasma gondii in vitro, achieving an IC50 of 39 nM. This is a critical differentiator from other HDAC inhibitors in its class, including SAHA [1].

Anti-parasitic Toxoplasma gondii HDAC Inhibition Potency

Differential Potency Compared to Non-Hydroxamic Acid HDAC Inhibitors: Scriptaid's Nanomolar Activity Contrasts with Millimolar Ranges of Valproate and Butyrate

The same comparative study highlights the stark potency difference between hydroxamic acid inhibitors like Scriptaid and carboxylate inhibitors. Scriptaid's IC50 of 39 nM is over 25,000-fold more potent than the activity range observed for sodium valproate, sodium butyrate, and 4-phenylbutyrate [1].

Epigenetics HDAC Inhibitor Class Comparison Potency

Quantifiable Safety Advantage: Scriptaid Demonstrates Lower In Vivo and In Vitro Toxicity Compared to Trichostatin A (TSA)

Multiple authoritative sources, including vendor technical datasheets, explicitly state that Scriptaid is 'less toxic compared to trichostatin A' . This is further supported by in vivo safety data, where no significant differences in body weight or brain histopathology were observed in mice administered Scriptaid at 50 mg/kg compared to controls [1].

Toxicology Safety Profile In Vivo In Vitro

Distinct Functional Outcomes in Cellular Models: Scriptaid and TSA Induce Cytoskeletal Reorganization, While SAHA Does Not

In a 3D cell culture model of human breast cancer, Scriptaid and TSA evoked striking changes in cell morphology and cytoskeleton organization. In contrast, SAHA (Vorinostat) did not alter the behavior of the cells within these microstructures [1]. This indicates that despite sharing Class I HDAC as a target, downstream functional effects can be highly compound-specific.

Cytoskeleton Functional Assays Breast Cancer Cell Morphology

Evidence-Based Applications: Optimal Use Cases for Scriptaid Driven by Quantifiable Differentiation


Advanced In Vivo Studies in Neuroprotection and CNS Injury

Scriptaid is a premier tool compound for investigating epigenetic modulation in neurological disorders, such as stroke and traumatic brain injury. Its proven ability to reduce neurological deficits, brain edema, and white matter injury in mouse models of Intracranial Hemorrhage (ICH) and Hypoxia-Ischemia Brain Damage (HIBD) [1][2], combined with a favorable in vivo safety profile up to 50 mg/kg, makes it superior to more toxic alternatives like TSA for these applications [3].

Anti-Parasitic Drug Discovery and Validation Research

For research programs targeting Toxoplasma gondii, Scriptaid represents the most potent hydroxamic acid HDAC inhibitor available, with an IC50 of 39 nM [4]. This makes it an essential positive control and a valuable chemical biology probe for elucidating the role of HDACs in parasite biology, offering a clear advantage over less potent alternatives like SAHA or the millimolar-range carboxylates.

In Vitro Studies Requiring Potent Histone Hyperacetylation with Low Cellular Toxicity

Scriptaid is a compelling choice for cell-based assays where robust epigenetic modulation is required without inducing severe cytotoxicity. It reliably induces a >100-fold increase in histone tail acetylation in human cell lines [5][6]. Its comparatively lower toxicity profile relative to the highly potent pan-inhibitor TSA allows for a wider window between target engagement and cell death, facilitating studies on gene expression, differentiation, and cell cycle regulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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